Technical Guide: Determination of IC50 Values for Histone Acetyltransferase Inhibitor II
Technical Guide: Determination of IC50 Values for Histone Acetyltransferase Inhibitor II
This technical guide provides a comprehensive overview of the methodologies and data associated with determining the half-maximal inhibitory concentration (IC50) of Histone Acetyltransferase (HAT) Inhibitor II. It is intended for researchers, scientists, and professionals in the fields of epigenetics and drug development.
Introduction to Histone Acetyltransferase Inhibitor II
Histone Acetyltransferase Inhibitor II, also identified as compound 2c, is a cell-permeable and selective inhibitor of the p300 histone acetyltransferase (HAT).[1][2] Its chemical name is 2,6-bis[(3-bromo-4-hydroxyphenyl)methylene]-cyclohexanone.[2] HATs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins and other non-histone proteins.[3][4] This acetylation is a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription.[5] The aberrant activity of HATs, particularly p300/CBP, is implicated in various diseases, including cancer, making them significant therapeutic targets.[6][7]
Histone Acetyltransferase Inhibitor II serves as a critical tool for studying the biological functions of p300 and as a lead compound for the development of novel therapeutics. Accurate determination of its IC50 value is fundamental to quantifying its potency and selectivity.
Quantitative Data Summary
The inhibitory activity of Histone Acetyltransferase Inhibitor II has been quantified against several HAT enzymes to establish its potency and selectivity. The available data is summarized below.
| Inhibitor Name | Target Enzyme | IC50 Value | Non-Target Enzymes | Reference |
| Histone Acetyltransferase Inhibitor II | p300 | 5 µM | PCAF, GCN5 | [1][2] |
General Experimental Protocol for IC50 Determination
The determination of the IC50 value for a HAT inhibitor like Histone Acetyltransferase Inhibitor II typically involves an in vitro enzymatic assay.[3] The following protocol describes a common fluorescence-based method.
3.1. Principle
This assay measures the activity of a HAT enzyme (e.g., p300) by detecting one of the reaction products. The enzymatic reaction involves the transfer of an acetyl group from a donor molecule (Acetyl-CoA) to a histone peptide substrate. This produces an acetylated peptide and Coenzyme A (CoA-SH). The amount of CoA-SH produced can be quantified using a developer that reacts with the free thiol group to generate a fluorescent signal. The inhibitor's potency is determined by measuring the reduction in this signal at various inhibitor concentrations.[8]
3.2. Materials and Reagents
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HAT enzyme (e.g., recombinant human p300)
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Histone Acetyltransferase Inhibitor II
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Acetyl-CoA
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Histone peptide substrate (e.g., a peptide derived from Histone H3 or H4)
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HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[8]
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HAT Stop Reagent (e.g., isopropanol)[8]
-
Fluorescent Developer Reagent
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DMSO (for dissolving the inhibitor)
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96-well or 384-well microplates (black, for fluorescence assays)
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Microplate reader with fluorescence capabilities (e.g., Excitation 360-390 nm, Emission 450-470 nm)[8]
3.3. Assay Procedure
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Inhibitor Preparation : Prepare a stock solution of Histone Acetyltransferase Inhibitor II in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in Assay Buffer) without the inhibitor.
-
Reaction Setup : In a microplate, add the following components in order:
-
Assay Buffer
-
HAT enzyme (e.g., p300)
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Serial dilutions of Histone Acetyltransferase Inhibitor II or vehicle control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the substrates: Acetyl-CoA and the histone peptide.
-
Incubation : Cover the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 5-30 minutes).[9] This incubation time should be within the linear range of the reaction, where product formation is proportional to time.[9]
-
Termination of Reaction : Stop the reaction by adding the HAT Stop Reagent to each well.[8]
-
Signal Development : Add the Fluorescent Developer to all wells. This reagent reacts with the CoA-SH produced during the reaction.
-
Final Incubation : Cover the plate and incubate at room temperature for a specified time (e.g., 20 minutes) to allow the fluorescent signal to stabilize.[8]
-
Data Acquisition : Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
3.4. Data Analysis
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Background Subtraction : Subtract the average fluorescence of "no enzyme" or "background" wells from all other measurements.
-
Calculate Percent Inhibition : Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle_control))
-
Generate Dose-Response Curve : Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[10][11]
-
Determine IC50 : Use a non-linear regression analysis (e.g., a sigmoidal dose-response or four-parameter logistic model) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11][12]
Visualizations
4.1. Mechanism of Action
The following diagram illustrates the mechanism by which p300 acetylates histones and how Histone Acetyltransferase Inhibitor II disrupts this process.
Caption: Mechanism of p300 inhibition by HAT Inhibitor II.
4.2. Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in the in vitro fluorescence-based assay to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pure.ul.ie [pure.ul.ie]
- 4. Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
